

# **Application Note: 1H and 31P NMR Spectral Analysis of O-Ethyl methylphosphonothioate**

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Compound of Interest		
Compound Name:	O-Ethyl methylphosphonothioate	
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Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

This document provides a detailed protocol and data interpretation guide for the characterization of **O-Ethyl methylphosphonothioate** using 1H (Proton) and 31P (Phosphorus) Nuclear Magnetic Resonance (NMR) spectroscopy. **O-Ethyl methylphosphonothioate** is an organophosphorus compound, and NMR spectroscopy is a powerful analytical technique for its structural elucidation and purity assessment. This note outlines the necessary steps for sample preparation, data acquisition, and spectral analysis, and includes expected chemical shifts and coupling constants.

### **Chemical Structure**

IUPAC Name: O-Ethyl methylphosphonothioate Molecular Formula: C3H9O2PS

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## **1H NMR Spectral Data**



The 1H NMR spectrum of **O-Ethyl methylphosphonothioate** is characterized by three distinct signals corresponding to the methyl group attached to the phosphorus atom, the methylene group of the ethoxy moiety, and the terminal methyl group of the ethoxy moiety. The phosphorus atom (31P, I=1/2) couples with the adjacent protons, leading to further splitting of the signals.

Table 1: Summary of Expected 1H NMR Spectral Data for **O-Ethyl methylphosphonothioate** (Solvent: CDCl3)

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
CH3-P (a)	1.85 - 2.15	Doublet of doublets (dd)	$^{2}$ J(P-H) $\approx$ 13-15 Hz, $^{4}$ J(H-H) $\approx$ 0.5-1.0 Hz
O-CH2-CH3 (b)	4.00 - 4.20	Doublet of quartets (dq)	$^{3}$ J(H-H) $\approx 7.0-7.5$ Hz, $^{3}$ J(P-H) $\approx 9.0-10.0$ Hz
O-CH2-CH3 (c)	1.30 - 1.45	Triplet of doublets (td) or Doublet of triplets (dt)	$^{3}$ J(H-H) $\approx 7.0-7.5$ Hz, $^{4}$ J(P-H) $\approx 0.5-1.0$ Hz

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

## 31P NMR Spectral Data

The 31P NMR spectrum provides a direct and sensitive method for analyzing phosphorus-containing compounds. For **O-Ethyl methylphosphonothioate**, a single signal is expected in the proton-decoupled 31P NMR spectrum.

Table 2: Summary of Expected 31P NMR Spectral Data for **O-Ethyl methylphosphonothioate** (Solvent: CDCl3)

Nucleus	Chemical Shift (δ) ppm	Multiplicity (Proton- Coupled)
31P	94.0 - 96.0	Complex multiplet



Note: The chemical shift is relative to an external standard of 85% H3PO4.

# **Experimental Protocols Sample Preparation**

- Weighing: Accurately weigh 5-10 mg of the **O-Ethyl methylphosphonothioate** sample into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.
   Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0 ppm for 1H NMR.
- Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug
  of glass wool in the Pasteur pipette during transfer to the NMR tube.

## **NMR Data Acquisition**

Instrument: 400 MHz (or higher) NMR Spectrometer

#### 1H NMR Parameters:

Pulse Program: Standard single-pulse (zg30 or similar)

Solvent: CDCl3

Temperature: 298 K (25 °C)

Spectral Width: 16 ppm (-2 to 14 ppm)

Number of Scans: 16-32

Relaxation Delay (d1): 2.0 seconds



Acquisition Time (aq): 4.0 seconds

#### 31P NMR Parameters:

Pulse Program: Standard single-pulse with proton decoupling (zgpg30 or similar)

• Solvent: CDCl3

Temperature: 298 K (25 °C)

Spectral Width: 250 ppm (-50 to 200 ppm)

• Number of Scans: 64-128

• Relaxation Delay (d1): 5.0 seconds

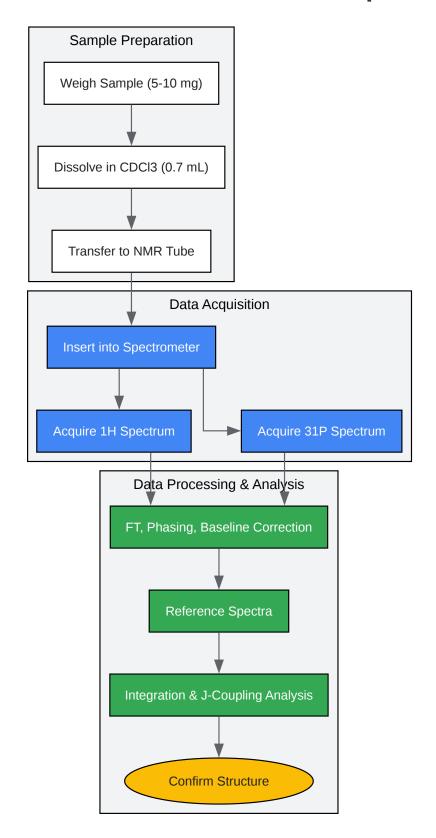
Proton Decoupling: Broadband decoupling (e.g., GARP)

## **Data Processing**

- Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1.0 Hz for 31P) and perform a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing:
  - For 1H NMR, reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl3 at 7.26 ppm.
  - For 31P NMR, reference the spectrum to the external 85% H3PO4 standard at 0.00 ppm.
- Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons and pick the peak positions for chemical shift and coupling constant analysis.



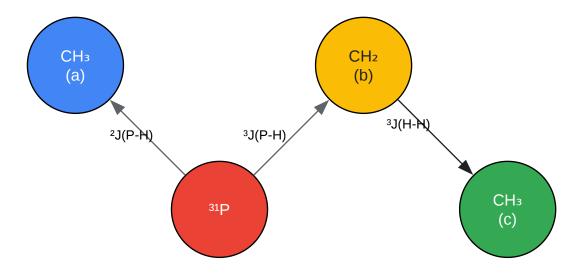
# **Visualized Workflows and Relationships**



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Caption: General workflow for NMR analysis of **O-Ethyl methylphosphonothioate**.



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Caption: Spin-spin coupling relationships in **O-Ethyl methylphosphonothioate**.

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